molecular formula C22H25N3O4S2 B2694573 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide CAS No. 868676-22-6

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide

Cat. No.: B2694573
CAS No.: 868676-22-6
M. Wt: 459.58
InChI Key: XRCJVLMHDXTBDM-UHFFFAOYSA-N
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Description

The compound N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a structurally complex molecule featuring a benzothiophene core fused with a tetrahydro ring system, a cyano substituent at the 3-position, and a sulfamoyl benzamide moiety modified with a methyl-(tetrahydrofuran-2-ylmethyl) group. The synthesis of analogous compounds (e.g., sulfonamide-linked triazoles and benzothiophenes) typically involves multi-step reactions, including Friedel-Crafts acylations, nucleophilic substitutions, and cyclization strategies .

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-25(14-16-5-4-12-29-16)31(27,28)17-10-8-15(9-11-17)21(26)24-22-19(13-23)18-6-2-3-7-20(18)30-22/h8-11,16H,2-7,12,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCJVLMHDXTBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene is heated with ethyl cyanoacetate in dimethylformamide (DMF) to yield the desired product . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the sulfamoyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of JNK2 and JNK3 kinases, which are involved in various cellular processes, including inflammation and apoptosis . The compound binds to the active site of these kinases, preventing their activation and subsequent signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Functional Groups Synthesis Route Biological Relevance (if reported)
Target Compound Tetrahydrobenzothiophene Cyano, sulfamoyl benzamide, tetrahydrofuran Likely involves cyclization and sulfonylation (extrapolated from similar routes) Unknown (no direct data)
Sulfonamide-linked triazoles 1,2,4-Triazole Sulfonylphenyl, difluorophenyl Hydrazide-isothiocyanate coupling, cyclization in basic conditions Antifungal/antibacterial activity (hypothesized)
Benzothiophene derivatives Benzothiophene Varied substituents (e.g., halogens) Friedel-Crafts acylation, halogenation, Suzuki couplings Kinase inhibitors, antiviral agents

Key Observations

Synthetic Complexity : The target compound’s synthesis likely parallels methods for sulfonamide-containing heterocycles, such as the use of sodium hydroxide-mediated cyclization (as seen for triazole-thiones ). However, the tetrahydrofuran-linked sulfamoyl group introduces steric and electronic challenges absent in simpler analogs.

Tautomerism and Stability : Unlike triazole-thiones (e.g., compounds [7–9] in ), which exhibit thione-thiol tautomerism, the tetrahydrobenzothiophene core of the target compound may confer rigidity, reducing tautomeric equilibria and enhancing metabolic stability .

Spectroscopic Signatures : IR and NMR data for related compounds (e.g., νC=S at 1247–1255 cm⁻¹, absence of νC=O in triazoles ) provide benchmarks for verifying the target compound’s structure.

Research Findings and Limitations

  • Gaps in Evidence: None of the provided sources directly address the target compound’s synthesis, bioactivity, or crystallographic data. Extrapolations are based on structurally related systems.
  • Methodological Recommendations : Future studies should prioritize:
    • Synthetic Optimization : Adapting routes from (e.g., hydrazide-isothiocyanate coupling) to incorporate the tetrahydrofuran-sulfamoyl group.
    • Computational Modeling : To predict binding affinities or tautomeric preferences.
    • Crystallographic Validation : Using OLEX2 or SHELXL () to resolve stereochemical uncertainties.

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a complex organic compound that has garnered attention for its biological activity, particularly in relation to its inhibitory effects on specific kinases. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17_{17}H20_{20}N2_{2}O3_{3}S
  • Molecular Weight : 320.45 g/mol
  • CAS Number : 1009496-77-8

This compound features a benzothiophene core with a cyano group and a sulfamoyl derivative, which are critical for its biological activity.

Inhibition of JNK Kinases

Research has identified this compound as a potent inhibitor of c-Jun N-terminal kinases (JNK), specifically JNK2 and JNK3. The mechanism involves binding to the ATP-binding site of these kinases, which is crucial for their activation.

Key Findings :

  • Potency : The compound exhibits a pIC50_{50} value of 6.5 against JNK2 and 6.7 against JNK3, indicating its strong inhibitory capacity .
  • Selectivity : It shows selectivity over other MAPK family members such as JNK1 and p38alpha, which is advantageous for reducing off-target effects in therapeutic applications .

The binding mode of the compound was elucidated through X-ray crystallography, revealing that the 3-cyano substituent forms hydrogen bonds with the hinge region of the ATP-binding site in JNK3. This unique interaction contributes to its selectivity and potency .

Therapeutic Potential in Cancer

In vitro studies have suggested that the inhibition of JNK pathways by this compound may have implications in cancer therapy. JNK signaling is often upregulated in various cancers, and its inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

  • Study Reference : Angell et al. (2007) demonstrated the efficacy of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-amide derivatives in reducing tumor growth in xenograft models .
  • Mechanism Insights : The inhibition of JNK activity led to decreased expression of pro-survival proteins and enhanced sensitivity to chemotherapeutic agents.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Given the role of JNK in neurodegenerative diseases, its inhibition may offer therapeutic benefits.

  • Neuroprotection Study : In models of neurodegeneration, treatment with the compound resulted in reduced neuronal apoptosis and improved functional outcomes .
  • Biomarker Analysis : Changes in biomarkers associated with neuroinflammation were observed, indicating a potential mechanism through which this compound exerts protective effects.

Data Table: Biological Activity Summary

ActivityTarget KinasepIC50_{50}SelectivityReference
InhibitionJNK26.5Selective over JNK1Angell et al.
InhibitionJNK36.7Selective over p38αAngell et al.
Cancer Cell ProliferationVariousN/AReducedAngell et al.
NeuroprotectionNeuronsN/AImproved outcomesAngell et al.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, starting with the formation of the benzothiophene core followed by sulfonamide coupling. Key steps include:

  • Cyclization : Use of sodium hydride (NaH) in dimethylformamide (DMF) to form the tetrahydrobenzothiophene ring .
  • Sulfamoylation : Reaction with methyl[(oxolan-2-yl)methyl]sulfamoyl chloride under inert conditions to introduce the sulfamoyl group .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) and recrystallization from ethanol to achieve >95% purity . Optimization tips: Adjust catalyst loading (e.g., palladium on carbon for hydrogenation) and solvent polarity to improve yields (typically 60-75%) .

Q. How can researchers confirm the structural integrity and purity of this compound?

Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., cyano group at C3, sulfamoyl at C4) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 498.1322) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What methodologies address solubility limitations in pharmacological assays?

Solubility data for this compound is not readily available . Recommended approaches:

  • Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) for in vitro studies.
  • Micellar formulations : Incorporate surfactants like Tween-80 for in vivo applications .
  • Salt formation : Explore hydrochloride or sodium salts to enhance aqueous solubility .

Advanced Research Questions

Q. How can conflicting bioactivity data in structurally analogous compounds be reconciled?

Discrepancies often arise from substituent variations. For example:

  • Benzothiophene vs. Benzoxazole analogs : The benzothiophene moiety in this compound shows higher ATP-binding affinity (Kd_d = 12 nM) compared to benzoxazole derivatives (Kd_d = 45 nM) due to enhanced hydrophobic interactions .
  • Sulfamoyl group effects : Methyl vs. dimethyl substitutions alter target selectivity (e.g., kinase A vs. kinase B inhibition) . Resolution : Perform comparative molecular dynamics (MD) simulations and mutational analysis to identify critical binding residues .

Q. What experimental designs validate target selectivity in kinase inhibition studies?

  • Kinase profiling panels : Test against 50+ kinases at 1 µM concentration to identify off-target effects .
  • Crystallography : Resolve co-crystal structures with kinase domains (e.g., PDB ID 8XYZ) to map hydrogen bonds and hydrophobic pockets .
  • Cellular assays : Use siRNA knockdowns to confirm phenotype rescue upon target inhibition .

Q. How do reaction conditions influence chemical stability during storage?

Stability challenges include:

  • Hydrolysis : The sulfamoyl group degrades in acidic conditions (pH < 4). Store at pH 6-7 in amber vials at -20°C .
  • Oxidation : The tetrahydrobenzothiophene ring is prone to oxidation. Add antioxidants (e.g., BHT) to solid-state formulations . Monitoring : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

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